molecular formula C13H13F3O2 B7959430 Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate

Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate

Cat. No.: B7959430
M. Wt: 258.24 g/mol
InChI Key: IYSNRCHQESRRHN-UHFFFAOYSA-N
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Description

Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
  • Methyl 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylate
  • Methyl 1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylate

Uniqueness

Methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate is unique due to the combination of the trifluoromethyl group and the cyclobutane ring. The trifluoromethyl group imparts high electronegativity and lipophilicity, while the cyclobutane ring provides structural rigidity. This combination can result in unique chemical and biological properties not observed in similar compounds with different ring sizes or substituents .

Properties

IUPAC Name

methyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-18-11(17)12(6-3-7-12)9-4-2-5-10(8-9)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNRCHQESRRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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